

7-Bromobenzo[d]oxazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 7-Bromobenzo[d]oxazole

Cat. No.: B592045

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For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromobenzo[d]oxazole, a halogenated heterocyclic compound, has emerged as a significant building block in the landscape of medicinal chemistry and materials science. Its unique structural motif, featuring a fused benzene and oxazole ring with a bromine substituent at the 7-position, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of **7-Bromobenzo[d]oxazole**, including its chemical and physical properties, detailed safety and handling information, and a review of its applications in drug discovery, with a focus on its potential as an anticancer agent. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, drug development, and molecular biology.

Chemical and Physical Properties

7-Bromobenzo[d]oxazole, also known as 7-Bromo-1,3-benzoxazole, is a solid organic compound. The presence of the bromine atom and the benzoxazole core imparts specific chemical reactivity, making it a valuable intermediate in various synthetic transformations, particularly in cross-coupling reactions.

Table 1: Chemical and Physical Properties of **7-Bromobenzo[d]oxazole**

Property	Value
CAS Number	885270-14-4
Molecular Formula	C ₇ H ₄ BrNO
Molecular Weight	198.02 g/mol
Appearance	Off-white to light yellow crystalline solid
Melting Point	Data not available; a related compound, 7-Bromobenzothiazole, has a melting point of 82 °C.[1]
Boiling Point	Data not available
Solubility	Data not available

Safety and Handling

7-Bromobenzo[d]oxazole is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when working with this compound. All manipulations should be performed in a well-ventilated fume hood.

Table 2: GHS Hazard and Precautionary Statements for **7-Bromobenzo[d]oxazole**

Category	Statement
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

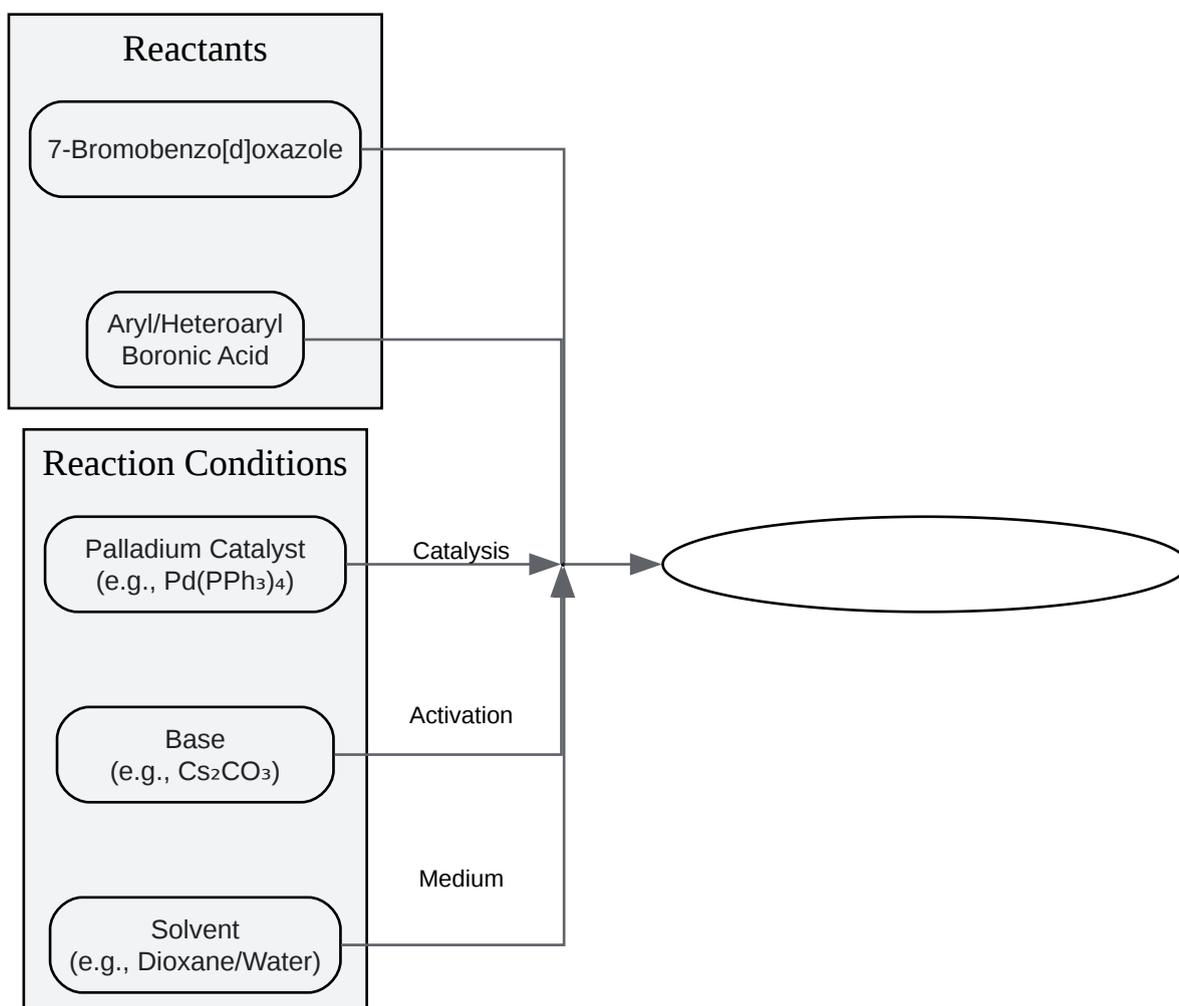
General Synthesis of Benzoxazoles

The synthesis of the benzoxazole scaffold can be achieved through several established methods. A common approach involves the condensation and cyclization of ortho-substituted anilines with various reagents. One illustrative, though not specific to the 7-bromo isomer, is the synthesis of 5-Amino-2-(2-bromophenyl) benzoxazole, which involves heating 2,4-diaminophenol dihydrochloride with 2-bromobenzoic acid in polyphosphoric acid.^[2] This general strategy can be adapted for the synthesis of **7-Bromobenzo[d]oxazole**, likely starting from 2-amino-6-bromophenol.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 7-position of **7-Bromobenzo[d]oxazole** serves as a key functional handle for derivatization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the generation of diverse chemical libraries for drug discovery programs.

Diagram 1: General Workflow for Suzuki-Miyaura Coupling of 7-Bromobenzo[d]oxazole



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Caption: Suzuki-Miyaura coupling workflow.

Applications in Drug Development

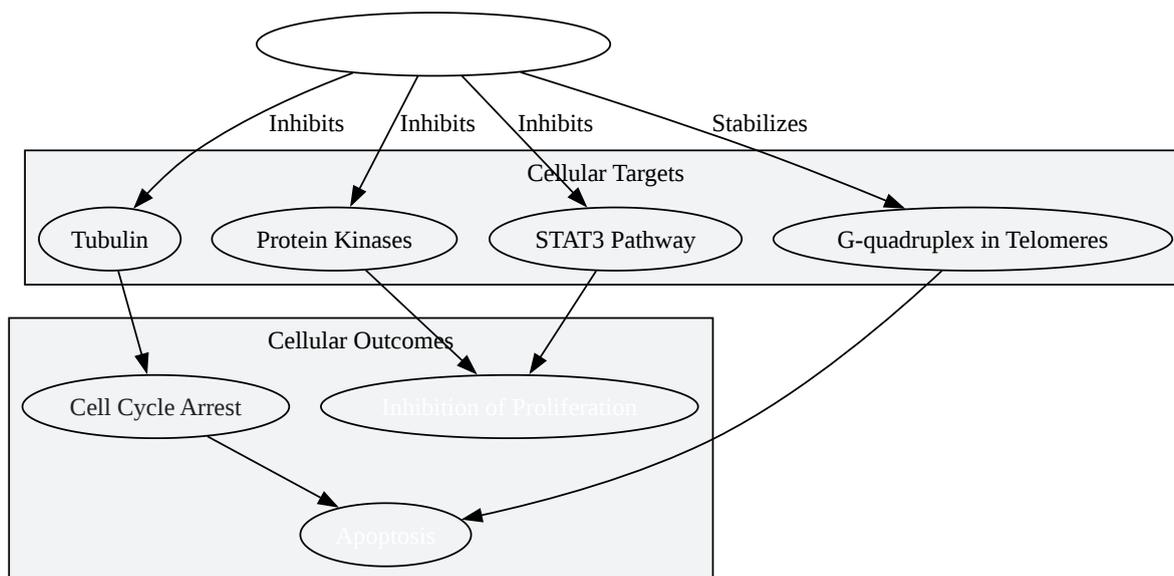
The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.^[3] Derivatives of benzoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Benzoxazole derivatives have shown significant promise as anticancer agents by targeting various key signaling pathways and cellular components.[4][5][6] The planar nature of the benzoxazole ring system facilitates intercalation with DNA, while the heteroatoms can participate in hydrogen bonding with biological targets.

Table 3: Potential Anticancer Targets of Benzoxazole Derivatives

Target	Mechanism of Action
Tubulin	Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]
STAT3	Inhibition of the Signal Transducer and Activator of Transcription 3, a key protein in cancer cell proliferation and survival.[4]
G-quadruplex DNA	Stabilization of G-quadruplex structures in telomeres, leading to the inhibition of telomerase and induction of apoptosis.[4]
Protein Kinases	Inhibition of various protein kinases involved in cancer cell signaling pathways.[7]



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